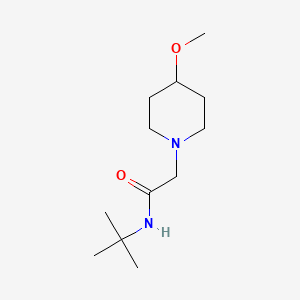

N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide

Description

N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide is a piperidine-based acetamide derivative characterized by a methoxy substituent at the 4-position of the piperidine ring and a tert-butyl group on the acetamide nitrogen. The methoxy group likely enhances solubility compared to non-polar substituents, while the tert-butyl moiety may improve metabolic stability .

Properties

IUPAC Name |

N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)13-11(15)9-14-7-5-10(16-4)6-8-14/h10H,5-9H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQMIJMMLHPWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methoxybutylamine and a carbonyl compound.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Calcium Channel Blockade

One of the prominent applications of N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide derivatives is their role as calcium channel blockers. Research indicates that these compounds can ameliorate conditions characterized by unwanted calcium channel activity, particularly T-type calcium channels, which are implicated in various cardiovascular and neurological disorders. The ability to modulate calcium channel activity may lead to therapeutic benefits in treating hypertension and arrhythmias .

1.2. Neuroprotective Effects

This compound has shown promise in neuroprotection. Studies have evaluated its efficacy in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's neuroprotective properties are attributed to its radical-trapping capabilities, enhancing cell survival under stress conditions .

Pharmacological Insights

2.1. Antidepressant Activity

Recent pharmacological studies have suggested that this compound may exhibit antidepressant-like effects. These findings are based on behavioral assays in animal models that demonstrate significant reductions in depressive-like behaviors when treated with the compound. The underlying mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

2.2. Analgesic Properties

The compound has also been investigated for its analgesic properties. Preclinical trials indicate that this compound can effectively reduce pain responses in various pain models, suggesting its potential use in pain management therapies .

3.1. Summary of Biological Activities

3.2. Case Study: Neuroprotection in Alzheimer's Disease Models

A case study conducted on the neuroprotective effects of this compound involved testing its efficacy in a transgenic mouse model of Alzheimer's disease. The study measured cognitive function through maze tests and assessed neuronal health through histological analysis.

Findings:

- Mice treated with the compound exhibited improved performance in cognitive tasks compared to control groups.

- Histological analysis revealed reduced amyloid plaque formation and increased neuronal survival rates.

These results underline the potential application of this compound as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency: Yields vary significantly (43–90%), influenced by substituent reactivity and purification methods. The cyano-substituted piperidine (90% yield) benefits from straightforward alkylation , while aromatic or bulky groups (e.g., carbazole in compound 10) may complicate purification .

Physicochemical Properties

Table 2: Physical Properties of Analogues

Key Observations :

- Melting Points : Bulky aromatic substituents (e.g., pyrenylmethyl in 5i) increase melting points (217–219°C) due to enhanced intermolecular interactions . The target compound’s methoxy group may result in a moderate melting point (~150–180°C), similar to 5d (155°C) .

- Polarity: Lower Rf values (e.g., 0.10 for 5d) correlate with higher polarity from dimethylamino groups, whereas the methoxy group in the target compound may yield intermediate polarity (Rf ~0.20–0.30) .

Key Observations :

- Aromatic Interactions : Compounds with extended aromatic systems (e.g., carbazole in 10) show enhanced activity as calcium channel blockers, suggesting that the methoxy group in the target compound might be optimized for similar targets with tailored solubility .

- Hydrophobic Effects : The tert-butyl group in all analogues likely improves metabolic stability, while substituents like chloro (IV-22) or methoxy balance lipophilicity and solubility .

Biological Activity

N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety, which is known for contributing to various biological activities. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other piperidine derivatives, this compound may inhibit key enzymes involved in neurotransmission or cancer progression.

- Receptor Modulation : The compound may interact with various receptors, including cholinergic and adrenergic receptors, influencing neurotransmitter release and cellular signaling pathways.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound analogs against liver cancer cell lines (SMMC-7721 and HuH-7). The results indicated that these compounds significantly inhibited cell growth with IC50 values in the low micromolar range. Mechanistic studies showed that the compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress using glial cells. The compound demonstrated significant radical-trapping activity and reduced cell death in response to oxidative challenges, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Research Findings

Recent findings indicate that this compound exhibits a range of biological activities that may be harnessed for therapeutic applications. Its ability to modulate enzymatic activity and interact with cellular receptors positions it as a candidate for further development in treating conditions such as cancer and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by amidation. For example:

Piperidine functionalization : Introduce the methoxy group via nucleophilic substitution or oxidation-reduction sequences .

Acetamide coupling : React the tert-butyl amine with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of a base like triethylamine .

- Optimization : Parameters such as solvent polarity (DMF vs. toluene), temperature (0–60°C), and catalyst choice (e.g., HOBt/DCC for amide bond formation) significantly impact yield. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural confirmation of This compound?

- Methodological Answer :

- NMR : and NMR confirm the tert-butyl group (δ ~1.2 ppm for ), methoxypiperidinyl protons (δ ~3.3–3.7 ppm), and acetamide carbonyl (δ ~170 ppm in ) .

- FTIR : Identify amide C=O stretch (~1650–1680 cm) and methoxy C-O stretch (~1250 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 282.2) .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Hydrolytic Stability : Incubate in buffers (pH 3–9) and analyze degradation via HPLC .

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interaction with biological targets like kinases or GPCRs?

- Methodological Answer :

- Biochemical Assays : Use fluorescence polarization or TR-FRET assays to measure binding affinity (K) for kinases (e.g., CDK2) .

- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) and correlate with target inhibition .

- Mutagenesis Studies : Modify putative binding residues in the target protein (e.g., ATP-binding pocket of CDK2) to validate interaction sites .

Q. How can computational methods predict and refine the compound’s binding modes and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CDK2’s active site) .

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .

- QSAR Models : Train models on analogs to predict substituent effects on potency and off-target risks .

Q. How can contradictory biological activity data (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Standardize Assays : Use identical cell lines, incubation times, and controls (e.g., staurosporine as a kinase inhibitor reference) .

- Structural Analog Comparison : Test derivatives to identify substituents critical for activity (e.g., tert-butyl vs. cyclopentyl groups) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to account for experimental variability .

Q. What strategies are recommended for scaling up synthesis while maintaining purity for in vivo studies?

- Methodological Answer :

- Continuous Flow Reactors : Improve reproducibility and reduce side reactions compared to batch synthesis .

- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/HO) .

- Quality Control : Validate purity (>95%) via LC-MS and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.